Trimethyloxonium-d9 Tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to trimethyloxonium tetrafluoroborate involves the reaction of triethyloxonium tetrafluoroborate with specific reagents. For instance, triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) mixture serves as a versatile and economical substitute for trimethyloxonium tetrafluoroborate in O-methylations of various substrates (Ritter et al., 2009). This highlights the chemical flexibility and utility of trimethyloxonium tetrafluoroborate in synthetic chemistry.

Molecular Structure Analysis

Although specific molecular structure analysis of Trimethyloxonium-d9 tetrafluoroborate is not detailed in the available research, studies on related compounds provide insights into the structural aspects of these molecules. For instance, the crystal structure determination of hexakis[(triphenylphosphane)gold(I)]methanium(2+) cation from Trimethylsilyldiazomethane; reveals the complex structural arrangements possible with trimethyloxonium-related compounds (Gabbaï et al., 1997).

Chemical Reactions and Properties

Trimethyloxonium tetrafluoroborate is known for its methylating abilities, as demonstrated in various chemical reactions. For example, it has been used in the derivatization of methylphosphonic and aminoethylsulfonic acids related to nerve agents in soils for enhanced detection and identification (Valdez et al., 2018). This showcases its role in chemical modifications and the wide range of its applicability.

Physical Properties Analysis

The research available primarily focuses on the applications and synthesis of trimethyloxonium tetrafluoroborate and related compounds rather than on detailed physical property analyses. However, the physical properties of such compounds, including solubility, melting point, and stability, are crucial for their handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of trimethyloxonium tetrafluoroborate, such as its reactivity, stability, and compatibility with different chemical environments, make it a valuable reagent in organic synthesis. Its effectiveness in methylating various substrates, including organic acids and phosphonic acids, underlines its versatility and utility in chemical transformations (Liebich & Gešele, 1999).

Wissenschaftliche Forschungsanwendungen

Substitute for O-Methylation Reactions Trimethyloxonium tetrafluoroborate has been explored as a reagent in O-methylation reactions. A study found that triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) is a versatile and affordable alternative for trimethyloxonium tetrafluoroborate in O-methylations of various compounds, providing a potential replacement that avoids undesired O-ethylation (Ritter, Poschenrieder, & Bracher, 2009).

Profiling of Organic Acids in Urine Trimethyloxonium tetrafluoroborate is used as a derivatizing agent to transform urinary organic acids into their methyl esters. This method offers an alternative to carcinogenic and explosive diazomethane, simplifying sample preparation in capillary gas chromatography-mass spectrometry analysis of urinary organic acids (Liebich & Gešele, 1999).

Stabilization and Reactivity of the cis-[PdII(Me)(alkene)] Fragment The reactivity of trimethyloxonium tetrafluoroborate with certain precursors in the presence of different ligands was examined, revealing the formation of various compounds and providing insights into the stabilization and reactivity of the cis-[PdII(Me)(alkene)] fragment (Renzi, Orabona, & Ruffo, 1997).

Thermal Decomposition in Hydrocarbon Conversion The thermal decomposition of trimethyloxonium tetrafluoroborate was studied, particularly its role in the conversion of methanol into hydrocarbons. This research provided valuable insights into C-C bond formation under high-temperature, radical-type reaction conditions (Rimmelin, Brenner, Fischer, & Sommer, 1986).

Synthesis and Assay of High Specific Activity 14 C-trimethyloxonium Tetrafluoroborate A method for synthesizing 14C-trimethyloxonium tetrafluoroborate was developed, including assays for concentration and specific activity. This research discusses the advantages of using the methyl reagent over ethyl reagents (Duguid, Nystrom, & Hager, 1971).

Safety And Hazards

Eigenschaften

CAS-Nummer |

89909-32-0 |

|---|---|

Produktname |

Trimethyloxonium-d9 Tetrafluoroborate |

Molekularformel |

C₃D₉BF₄O |

Molekulargewicht |

156.96 |

Synonyme |

NSC 528455-d9; Trimethyloxonium-d9 Fluoroborate; Trimethyloxonium-d9 Tetrafluoroborate(1-); Tri(methyl-d3)oxonium-d9 Fluoroborate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

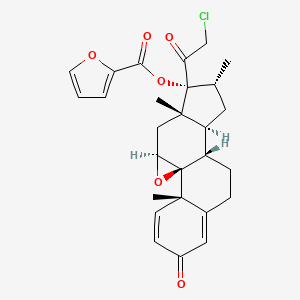

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)